molecular formula C14H17Cl2N3O2 B2675305 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride CAS No. 1223641-80-2

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride

Cat. No.: B2675305
CAS No.: 1223641-80-2
M. Wt: 330.21
InChI Key: WNFSLEAAIHHYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride ( 1223641-80-2) is a chemical compound supplied for research and further manufacturing applications, strictly not for direct human use . This high-purity material has a molecular formula of C₁₄H₁₇Cl₂N₃O₂ and a molecular weight of 330.21 . It is recommended to be stored sealed in a dry environment at 2-8°C . Compounds within this chemical class, particularly those featuring pyridine and carboximidamide motifs, are of significant interest in medicinal chemistry for the development of enzyme inhibitors . Research indicates that similar structural frameworks are explored as potent inhibitors of Beta-secretase (BACE-1), a key enzyme involved in the amyloidogenic pathway and a prominent therapeutic target for Alzheimer's disease . As such, this compound serves as a valuable building block or intermediate for researchers in neuroscience and drug discovery, facilitating the synthesis and optimization of novel therapeutic candidates targeting proteases . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]pyridine-4-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.2ClH/c1-18-12-4-2-10(3-5-12)9-19-13-8-11(14(15)16)6-7-17-13;;/h2-8H,9H2,1H3,(H3,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFSLEAAIHHYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride typically involves the reaction of 4-methoxybenzyl alcohol with pyridine-4-carboximidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Research has indicated that 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride exhibits antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) suggesting its potential as an antibacterial agent .
  • Pharmacodynamics and Pharmacokinetics
    • Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. It is essential to explore how it interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
  • Potential Anti-inflammatory Properties
    • Similar compounds have been shown to possess anti-inflammatory effects. The methoxy substitution may enhance the compound's lipophilicity, potentially improving bioavailability and therapeutic efficacy in inflammatory conditions.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Efficacy
    • A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further research in developing new antibiotics .
  • In Vivo Studies
    • Research involving animal models has indicated that compounds with similar structures may reduce inflammation and pain, supporting their potential use in treating inflammatory diseases .
  • Drug Development
    • The compound's favorable pharmacokinetic profile in preliminary studies indicates its viability as a lead compound for drug development targeting bacterial infections or inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The 4-methoxyphenyl group is a strong electron-donating substituent, which significantly influences the compound’s electronic behavior. Similar compounds, such as quinazoline derivatives (e.g., compound 6l from ), demonstrate that electron-donating groups enhance π-electron delocalization in aromatic systems, leading to red-shifted emission spectra in polar solvents like DMF. However, excessive electron donation (e.g., multiple methoxyphenyl groups) can reduce emission intensity due to restricted conjugation or solvent interactions .

Key Comparison Points:

  • Emission Wavelengths: The target compound’s emission profile may resemble that of quinazoline derivatives with para-methoxyphenyl substituents, where emission maxima shift to higher wavelengths (red shift) compared to non-substituted analogs. In DMF, electron-donating groups like methoxy can induce intramolecular charge transfer (ICT), but solvent interactions (e.g., DMF’s dipolar effects) may reduce ICT efficiency, as observed in compound 6d .
  • Solvent Sensitivity :
    • Polar solvents like DMF interact strongly with methoxy groups, altering electronic transitions. This is consistent with trends seen in compounds 6h and 6l , where solvent polarity modulates emission intensity and wavelength .

Structural Analogs and Salt Forms

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0): While structurally distinct (piperidine core vs. pyridine), this compound shares a hydrochloride salt form. The dihydrochloride salt of the target compound likely offers improved solubility and stability compared to non-salt forms, a common trait among hydrochloride derivatives . Molecular weight differences (303.83 g/mol vs. 330.21 g/mol) reflect the impact of the pyridine-carboximidamide moiety on bulk properties.
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8): This pyrimidine derivative features electron-withdrawing groups (chloro, carboxylic acid).

Hypothetical Data Table for Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Emission λ (nm) in DMF Solubility in Polar Solvents
Target Compound Pyridine 4-Methoxyphenylmethoxy, carboximidamide 330.21 ~450 (estimated) High (dihydrochloride salt)
Quinazoline derivative (6l) Quinazoline 2,6,8-Trimethoxy ~400 (estimated) 475 Moderate
4-(Diphenylmethoxy)piperidine Hydrochloride Piperidine Diphenylmethoxy 303.83 N/A Moderate
2-Chloro-6-methylpyrimidine-4-carboxylic Acid Pyrimidine Chloro, carboxylic acid ~186.6 N/A Low

Research Findings and Mechanistic Insights

  • Electron-Donating vs. Withdrawing Groups :

    • Methoxyphenyl groups enhance π-electron delocalization but may reduce emission intensity due to steric or solvent interactions. For example, compound 6l showed reduced intensity compared to chloro-substituted analogs .
    • Combining electron-donating (methoxy) and withdrawing (fluoro) groups (e.g., compound 6h ) can create balanced electronic effects, leading to intermediate emission wavelengths .
  • Salt Form Advantages :

    • The dihydrochloride form improves aqueous solubility, a critical factor for bioavailability in drug development. This contrasts with neutral analogs like 6a–l , which may require organic solvents for dissolution .

Biological Activity

2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride, with the CAS number 1223641-80-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxyphenyl group and a carboximidamide moiety. Its molecular formula is C13H15N3O2C_{13}H_{15}N_3O_2, and it exists as a dihydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.
  • Metal Ion Coordination : The presence of nitrogen and oxygen atoms allows for coordination with metal ions, which can modulate the activity of metal-dependent enzymes .

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (breast)5.1
HCT116 (colon)3.7
HEK293 (kidney)5.3

These results indicate that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In particular, it was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Activity Level
E. coli8Moderate
S. aureus4Strong

The antimicrobial activity suggests potential applications in treating bacterial infections .

Case Studies

  • Antiproliferative Effects : A study evaluated the effects of various derivatives of carboximidamides, including our compound, on cancer cell lines. The findings indicated that modifications in substituents significantly influenced biological activity, with the methoxy group enhancing solubility and bioavailability .
  • Enzyme Interaction : Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyridine-4-carboximidamide derivatives with 4-methoxybenzyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions (e.g., dichloromethane). Optimization involves adjusting temperature (e.g., 0–25°C), stoichiometry of reagents, and reaction time to maximize yield .
  • Characterization : Post-synthesis, purification via recrystallization or chromatography (e.g., silica gel) is critical. Confirm structural integrity using 1H^1H-/13C^{13}C-NMR, FT-IR, and HPLC (≥98% purity) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H-NMR identifies methoxy (δ\delta ~3.8 ppm) and pyridine ring protons (δ\delta 7.5–8.5 ppm). 13C^{13}C-NMR confirms carboximidamide (δ\delta ~165 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
    • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. TLC (silica, ethyl acetate/hexane) monitors reaction progress .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label with GHS hazard codes (e.g., H302 for toxicity) .

Advanced Research Questions

Q. How can computational modeling and crystallographic data resolve discrepancies in reactivity predictions for this compound?

  • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to determine bond lengths/angles. Compare with DFT-optimized structures (e.g., Gaussian) to validate electronic properties .
  • Reactivity Analysis : Molecular dynamics simulations (e.g., AMBER) predict nucleophilic attack sites on the pyridine ring. Discrepancies between experimental and theoretical data may arise from solvent effects or crystal packing, requiring multi-method validation .

Q. What strategies address contradictions in bioactivity data across studies, particularly in antimicrobial or enzyme inhibition assays?

  • Experimental Design :

  • Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.
  • Include positive controls (e.g., known inhibitors) and triplicate measurements.
    • Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance. For inconsistent MIC values, re-evaluate bacterial strain purity or compound solubility .

Q. How can the compound’s sulfonyl and methoxy groups be modified to enhance its pharmacokinetic properties?

  • Functionalization :

  • Oxidation : Convert methoxy to hydroxyl groups using BBr3_3 for improved solubility.
  • Reduction : Hydrogenate sulfonyl groups to sulfides for enhanced membrane permeability .
    • SAR Studies : Test derivatives in vitro (e.g., Caco-2 cells for absorption) and in silico (e.g., LogP predictions via ChemAxon) .

Methodological Challenges and Solutions

Q. Why do purification yields vary significantly when scaling up synthesis, and how can this be mitigated?

  • Challenge : Solvent polarity and temperature gradients affect crystallization efficiency at larger scales.
  • Solution : Use gradient cooling (e.g., from reflux to 0°C) and optimize solvent mixtures (e.g., ethanol/water) .

Q. How to validate the compound’s stability under physiological conditions for in vivo studies?

  • Stability Assays :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; analyze degradation via LC-MS.
  • Thermal Stability : Store at 37°C for 1 week; monitor by TLC/NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.